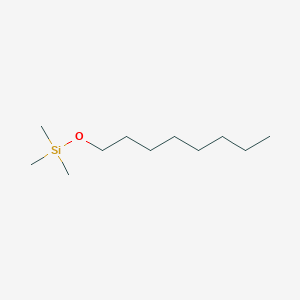
Silane, trimethyl(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(octyloxy)- is a useful research compound. Its molecular formula is C11H26OSi and its molecular weight is 202.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trimethyl(octyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(octyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Material Science
Adhesives and Sealants
Silane compounds are widely used as adhesion promoters in adhesives and sealants. The incorporation of trimethyl(octyloxy)-silane enhances the bonding between organic materials and inorganic substrates, improving the durability and performance of adhesive formulations. This compound's ability to form strong covalent bonds with surfaces makes it particularly valuable in construction and automotive industries .
Coatings
The application of silane as a coating agent is significant due to its hydrophobic properties, which provide water resistance and protection against environmental degradation. Silane-modified coatings can be found in various applications, including automotive finishes, wood treatments, and protective coatings for metals . These coatings help to prevent corrosion and extend the lifespan of materials.
Organic Chemistry
Silylation Reactions
In organic synthesis, silanes are commonly used as silylating agents to protect functional groups such as alcohols, amines, and carboxylic acids during chemical reactions. The trimethyl(octyloxy)-silane variant allows for selective protection while facilitating subsequent reactions without interference from the protecting group . This property is particularly useful in complex organic syntheses where multiple functional groups are present.
Cross-Coupling Reactions
Trimethyl(octyloxy)-silane has been explored in cross-coupling chemistry as a reagent that can stabilize reactive intermediates. Its unique structure allows for fine-tuning of steric and electronic properties, making it suitable for various coupling reactions that are essential in the synthesis of pharmaceuticals and agrochemicals .
Environmental Applications
Wood Treatment
Research indicates that silane compounds can be utilized in the treatment of wood to enhance its resistance to moisture and pests. For instance, trimethyl(octyloxy)-silane can modify the cellulose structure within wood fibers, improving durability without altering the wood's physical properties . This application is essential for extending the life of wooden structures exposed to harsh environmental conditions.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Adhesives | Patent US6902767B2 | Demonstrated effectiveness in enhancing adhesion properties without toxic by-products during curing. |
| Coatings | Thermo Fisher Review | Highlighted improvements in hydrophobicity and corrosion resistance when using silane-modified coatings. |
| Wood Treatment | Patent CN104334623A | Showed significant reduction in water absorption and pest infestation in treated wood samples. |
Eigenschaften
CAS-Nummer |
14246-16-3 |
|---|---|
Molekularformel |
C11H26OSi |
Molekulargewicht |
202.41 g/mol |
IUPAC-Name |
trimethyl(octoxy)silane |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
CDGIKLPUDRGJQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCO[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















